molecular formula C13H14F2N2O B2823711 3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320225-31-6

3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2823711
CAS No.: 2320225-31-6
M. Wt: 252.265
InChI Key: HLVQHSCTFFMYOJ-UHFFFAOYSA-N
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Description

3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo[3.2.1]octane core.

    Fluorination: Introduction of fluorine atoms at specific positions on the bicyclic core and the pyridine ring. This step often requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: The final step involves coupling the fluorinated bicyclic core with the fluoropyridine moiety using coupling reagents like palladium catalysts under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, influencing the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-chloropyridin-4-yl)methanone
  • (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-bromopyridin-4-yl)methanone

Uniqueness

The presence of fluorine atoms in 3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro or bromo analogs .

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c14-8-5-9-1-2-10(6-8)17(9)13(18)11-3-4-16-7-12(11)15/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVQHSCTFFMYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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